
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl-, 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl-, 5-oxide is a heterocyclic compound containing nitrogen and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl-, 5-oxide typically involves the reaction of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using precursors containing nitrogen and phosphorus to form the heterocyclic ring.
Oxidation Reactions: Introducing the oxide group through oxidation of the phosphorus atom.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl-, 5-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the phosphorus atom.
Reduction: Reduction of the oxide group to form different derivatives.
Substitution: Substitution reactions at the nitrogen or phosphorus atoms.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for facilitating specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may produce reduced phosphorus compounds.
Aplicaciones Científicas De Investigación
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl-, 5-oxide has various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl-, 5-oxide involves its interaction with molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity.
Altering Cellular Pathways: Affecting signaling pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazaphosphorine: A similar compound with nitrogen and phosphorus atoms.
1,3,5-Diazaphosphorine Derivatives: Various derivatives with different substituents.
Uniqueness
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl-, 5-oxide is unique due to its specific structural features and the presence of the oxide group, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
74607-64-0 |
|---|---|
Fórmula molecular |
C23H25N2OP |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
1,3-dibenzyl-5-phenyl-1,3,5λ5-diazaphosphinane 5-oxide |
InChI |
InChI=1S/C23H25N2OP/c26-27(23-14-8-3-9-15-23)19-24(16-21-10-4-1-5-11-21)18-25(20-27)17-22-12-6-2-7-13-22/h1-15H,16-20H2 |
Clave InChI |
CPTTVZPDNYTFSJ-UHFFFAOYSA-N |
SMILES canónico |
C1N(CP(=O)(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)
![N-(4-{[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoyl)glycine](/img/structure/B12899575.png)
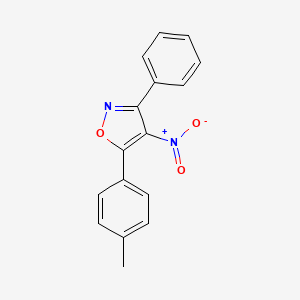
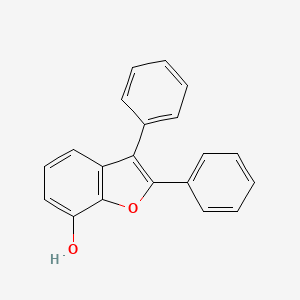
![[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol](/img/structure/B12899595.png)
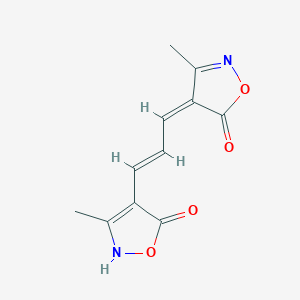
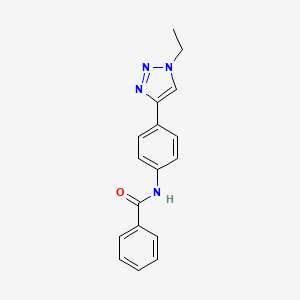
![4-([1,1'-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12899608.png)
![N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899614.png)
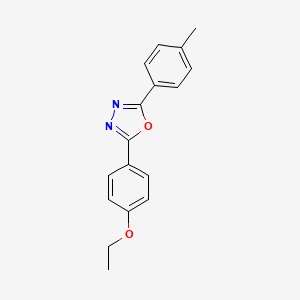
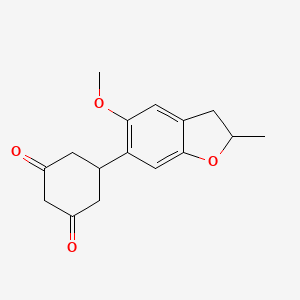
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12899628.png)
![4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12899633.png)
